Rauvoyunine C

Description

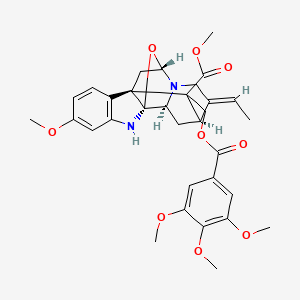

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H36N2O9 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

methyl (1R,9S,11S,14E,15R,17S)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |

InChI |

InChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-21(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-12-19(37-2)8-9-20(22)31/h7-12,21,25-26,33H,13-16H2,1-6H3/b17-7-/t21-,25+,26+,30?,31+,32+/m1/s1 |

InChI Key |

RZNFSKHVXGHGNJ-YBXGCWPOSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=C4C=CC(=C6)OC)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Rauvoyunine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the structure elucidation of Rauvoyunine C, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. This document details the experimental methodologies, presents a comprehensive summary of the spectroscopic data, and visualizes the logical workflow and key structural correlations that were instrumental in determining its complex architecture.

Isolation and Initial Characterization

This compound was isolated from the ethanol extract of the aerial parts of Rauvolfia yunnanensis through a multi-step chromatographic process. Initial characterization of the purified compound was performed to determine its fundamental physicochemical properties.

Experimental Protocols:

-

Extraction and Isolation: The air-dried and powdered aerial parts of R. yunnanensis (10 kg) were extracted with 95% ethanol at room temperature. The concentrated extract was then subjected to a series of chromatographic separations. This included silica gel column chromatography and preparative HPLC to yield pure this compound.

-

General Experimental Procedures: Optical rotations were measured on a Jasco P-1020 digital polarimeter. UV spectra were obtained using a Shimadzu UV-2401A spectrophotometer. IR spectra were recorded on a Tenor 27 FT-IR spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AM-400 and DRX-500 spectrometers with TMS as an internal standard. HR-ESI-MS was performed on a VG Auto Spec-3000 spectrometer.

Spectroscopic Data and Structure Elucidation

The molecular structure of this compound was determined through extensive spectroscopic analysis, primarily using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry:

The molecular formula of this compound was established as C₃₂H₃₆N₂O₉ by HR-ESI-MS, which showed a prominent ion at m/z 593.2498 [M+H]⁺ (calculated for C₃₂H₃₇N₂O₉, 593.2499).

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound revealed the characteristic signals of a complex indole alkaloid. The presence of a trimethoxybenzoyl group was indicated by characteristic proton and carbon signals. Detailed analysis of 2D NMR spectra, including ¹H-¹H COSY, HSQC, HMBC, and NOESY, allowed for the complete assignment of all proton and carbon signals and the elucidation of the intricate ring system and stereochemistry.

Quantitative Spectroscopic Data

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 7.91 | br s | |

| 3 | 4.35 | m | |

| 5 | 2.88 | m | |

| 6α | 2.15 | m | |

| 6β | 1.85 | m | |

| 9 | 7.48 | d | 7.5 |

| 10 | 7.08 | t | 7.5 |

| 11 | 7.15 | t | 7.5 |

| 12 | 7.30 | d | 7.5 |

| 14 | 2.45 | m | |

| 15 | 2.30 | m | |

| 17α | 4.55 | d | 12.0 |

| 17β | 4.30 | d | 12.0 |

| 18 | 1.65 | s | |

| 19 | 5.60 | q | 7.0 |

| 21α | 3.80 | d | 14.0 |

| 21β | 3.25 | d | 14.0 |

| OMe-10 | 3.85 | s | |

| OMe-3' | 3.90 | s | |

| OMe-4' | 3.92 | s | |

| OMe-5' | 3.90 | s | |

| 2' | 7.25 | s | |

| 6' | 7.25 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 2 | 134.5 | 16 | 52.8 |

| 3 | 53.2 | 17 | 65.4 |

| 5 | 52.1 | 18 | 13.2 |

| 6 | 21.5 | 19 | 125.6 |

| 7 | 109.8 | 20 | 138.7 |

| 8 | 128.1 | 21 | 58.9 |

| 9 | 118.3 | 1' | 125.1 |

| 10 | 121.8 | 2', 6' | 106.8 |

| 11 | 119.8 | 3', 5' | 153.0 |

| 12 | 111.2 | 4' | 142.5 |

| 13 | 142.1 | C=O | 166.2 |

| 14 | 30.5 | OMe-10 | 55.4 |

| 15 | 35.1 | OMe-3',5' | 56.3 |

| OMe-4' | 60.9 |

Visualizing the Path to Structure

The elucidation of this compound's structure was a logical progression from raw material to the final molecular confirmation. The following diagram illustrates this workflow.

Key long-range correlations from HMBC (Heteronuclear Multiple Bond Correlation) and spatial proximities from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were pivotal in assembling the molecular puzzle. The diagram below highlights some of the critical correlations.

Conclusion

The structural elucidation of this compound was accomplished through a systematic process of isolation and comprehensive spectroscopic analysis. The combined application of HR-ESI-MS and various 1D and 2D NMR techniques enabled the unambiguous determination of its molecular formula, connectivity, and stereochemistry. This detailed understanding of the molecular architecture of this compound is crucial for further investigation into its biosynthetic pathways and potential pharmacological activities, providing a valuable addition to the chemical knowledge of indole alkaloids from the Rauvolfia genus.

Rauvoyunine C isolation from Rauvolfia yunnanensis

An In-depth Technical Guide on the Isolation of Rauvoyunine C from Rauvolfia yunnanensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of this compound, a picraline-type alkaloid, from the aerial parts of Rauvolfia yunnanensis. This document details the experimental protocols, quantitative data, and structural elucidation methods based on published research.

Introduction

Rauvolfia yunnanensis, a plant indigenous to southwestern China, is a rich source of structurally diverse monoterpene indole alkaloids.[1] These alkaloids have garnered significant interest from the scientific community due to their wide range of biological activities, including anticancer, antihypertensive, and antimalarial properties.[1] As part of ongoing research into the bioactive constituents of this plant, several novel alkaloids have been isolated and characterized.[1][2][3][4]

This guide focuses on this compound, a new picraline-type alkaloid, first reported by Gao et al.[1][2] The isolation of this compound and other alkaloids from R. yunnanensis highlights the potential of this plant as a source for novel pharmaceutical leads. This document will provide a detailed methodology for its extraction and purification, along with the spectroscopic data essential for its identification.

Experimental Protocols

The following protocols are based on the methods described by Gao et al. in their 2012 publication, "Three new indole alkaloids from Rauvolfia yunnanensis".

Plant Material

The aerial parts of Rauvolfia yunnanensis were collected and air-dried before extraction. A significant starting quantity of 6.5 kg of the dried plant material was used for the isolation process.[1]

Extraction

The dried and powdered aerial parts of R. yunnanensis (6.5 kg) were subjected to extraction with methanol (3 x 50 L) at room temperature, with each extraction period lasting for three days.[1] The resulting filtrates were combined and concentrated under reduced pressure to yield a crude residue of approximately 480 g.[1]

Isolation and Purification

The isolation of this compound involves a multi-step chromatographic process:

-

Initial Fractionation (Silica Gel Column Chromatography): The crude methanol extract (480 g) was subjected to column chromatography on a silica gel (200-300 mesh) column.[1] Elution was performed using a gradient solvent system of petroleum ether-acetone, followed by methanol, to yield five primary fractions (A-E).[1]

-

Separation of Fraction D: Fraction D, which was eluted with 100% acetone, was further separated on a silica gel column using a chloroform-methanol gradient (100:1 to 30:1) to give two subfractions, D1 and D2.[1]

-

Purification of Subfraction D2: Subfraction D2 was subjected to further purification using Sephadex LH-20 column chromatography, followed by another round of silica gel column chromatography with a solvent system of chloroform-methanol-ammonia (100:1:0.1).[1] This final purification step afforded 28 mg of this compound.[1]

Quantitative Data

The quantitative data for the isolation and characterization of this compound are summarized in the following tables.

Table 1: Yield of this compound

| Plant Material | Starting Weight | Yield of this compound |

| Aerial parts of Rauvolfia yunnanensis | 6.5 kg | 28 mg |

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| C₂₁H₂₈N₂O₃ | 357.2178 | 357.2185 |

Table 3: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 4.35 | m | |

| 5 | 2.80 | m | |

| 6α | 2.25 | m | |

| 6β | 1.95 | m | |

| 9 | 7.48 | d | 7.6 |

| 10 | 6.95 | t | 7.6 |

| 11 | 7.08 | t | 7.6 |

| 12 | 7.15 | d | 7.6 |

| 14 | 2.10 | m | |

| 15 | 3.15 | m | |

| 16 | 2.60 | m | |

| 17 | 5.05 | d | 9.2 |

| 18 | 1.65 | d | 6.8 |

| 19 | 5.45 | q | 6.8 |

| 21α | 3.80 | d | 12.0 |

| 21β | 3.25 | d | 12.0 |

| N-CH₃ | 2.55 | s | |

| OCH₃ | 3.85 | s |

Table 4: ¹³C NMR (100 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | δ (ppm) |

| 2 | 175.4 |

| 3 | 53.8 |

| 5 | 52.1 |

| 6 | 21.5 |

| 7 | 109.8 |

| 8 | 128.1 |

| 9 | 118.2 |

| 10 | 121.8 |

| 11 | 119.6 |

| 12 | 110.9 |

| 13 | 136.2 |

| 14 | 35.6 |

| 15 | 34.9 |

| 16 | 50.2 |

| 17 | 78.9 |

| 18 | 12.8 |

| 19 | 125.4 |

| 20 | 132.1 |

| 21 | 59.8 |

| N-CH₃ | 42.7 |

| OCH₃ | 55.3 |

Experimental Workflow

Caption: Isolation workflow for this compound.

Conclusion

The isolation of this compound from Rauvolfia yunnanensis demonstrates a standard yet effective approach for the separation of complex alkaloid mixtures from plant sources. The multi-step chromatographic procedure, involving both normal-phase silica gel and size-exclusion chromatography, is crucial for obtaining the pure compound. The detailed spectroscopic data provided in this guide serves as a key reference for the identification and characterization of this compound in future research. This work underscores the importance of exploring natural sources for the discovery of novel chemical entities with potential therapeutic applications. Further investigation into the biological activities of this compound is warranted.

References

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Rauvoyunine C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C, a picraline-type monoterpenoid indole alkaloid (MIA) isolated from Rauvolfia yunnanensis, represents a structurally intriguing natural product.[1][2] While its definitive biosynthetic pathway has yet to be elucidated, understanding its potential enzymatic origins is crucial for metabolic engineering and synthetic biology efforts aimed at producing this and related compounds. This technical guide provides a comprehensive overview of the putative biosynthetic route to this compound, drawing upon the established knowledge of MIA biosynthesis. It details hypothetical enzymatic steps, presents quantitative data from its isolation, and offers representative experimental protocols for the extraction and characterization of indole alkaloids from Rauvolfia species.

Introduction

The monoterpenoid indole alkaloids (MIAs) are a large and diverse class of natural products, many of which possess significant pharmacological activities. This compound, a member of the picraline subclass of MIAs, was first isolated from the aerial parts of Rauvolfia yunnanensis.[1][2] Its complex pentacyclic structure, featuring a rearranged carbon skeleton, makes it a challenging target for total synthesis and an interesting subject for biosynthetic investigation. This document serves as a technical resource, consolidating the available information on this compound and proposing a scientifically grounded, albeit hypothetical, biosynthetic pathway.

Putative Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway of monoterpenoid indole alkaloids, originating from the precursors tryptamine and secologanin. The key intermediate, strictosidine, undergoes a series of enzymatic transformations to yield the characteristic picraline scaffold.

From Primary Metabolism to Strictosidine

The pathway begins with the shikimate pathway, producing tryptophan, which is then decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. Concurrently, the methylerythritol phosphate (MEP) pathway provides the iridoid precursor geraniol, which is converted to secologanin through a series of enzymatic steps. Tryptamine and secologanin are then condensed by strictosidine synthase (STR) to form the central MIA intermediate, strictosidine.

Proposed Pathway to the Picraline Core

From strictosidine, the pathway to picraline-type alkaloids is thought to proceed through the key intermediate geissoschizine.[3] A series of oxidations, cyclizations, and rearrangements, catalyzed by various cytochrome P450 monooxygenases and other enzymes, would then lead to the formation of the picraline skeleton. The specific enzymes involved in the biosynthesis of this compound have not been identified.

Below is a diagram illustrating the putative biosynthetic pathway:

Quantitative Data

To date, specific quantitative data on the enzymatic kinetics and yields of the this compound biosynthetic pathway are unavailable due to the pathway not being fully elucidated. However, data from the isolation of this compound from its natural source provides some quantitative context.

| Compound | Plant Source | Part Used | Yield | Reference |

| This compound | Rauvolfia yunnanensis | Aerial parts | Not specified | --INVALID-LINK--[1][2] |

| This compound (Physicochemical Data) | ||||

| Molecular Formula | C₃₂H₃₆N₂O₉ | --INVALID-LINK--[1] | ||

| Molecular Weight | 592.2499 | --INVALID-LINK--[1] | ||

| Optical Rotation | [α]²⁵D -116.8 (c 0.18, MeOH) | --INVALID-LINK--[1] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of indole alkaloids from Rauvolfia species. These protocols are representative of the techniques used for the discovery and analysis of compounds like this compound.

Extraction and Isolation of Indole Alkaloids from Rauvolfia yunnanensis

This protocol is adapted from the methods described for the isolation of this compound.[1]

1. Plant Material and Extraction:

-

Air-dried and powdered aerial parts of R. yunnanensis (6.5 kg) are extracted three times with methanol (3 x 50 L) at room temperature for 3 days each.

-

The filtrate is combined and evaporated under reduced pressure to yield a crude residue.

2. Fractionation:

-

The crude extract is subjected to silica gel column chromatography (200-300 mesh).

-

Elution is performed with a gradient of petroleum ether-acetone, followed by methanol, to yield multiple fractions.

3. Purification:

-

Fractions containing the alkaloids of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Below is a workflow diagram for a typical indole alkaloid isolation and characterization process:

Structure Elucidation

The structure of isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: Helps to identify the chromophore system of the indole nucleus.

-

Optical Rotation: Measures the rotation of plane-polarized light, which is characteristic of chiral molecules.

Conclusion and Future Perspectives

While the precise biosynthetic pathway of this compound remains to be discovered, the proposed route provides a solid foundation for future research. The elucidation of the specific enzymes involved will require a combination of transcriptomics, proteomics, and in vitro enzymatic assays. The identification of the genes encoding these enzymes will open up possibilities for the heterologous production of this compound and related picraline alkaloids in microbial or plant-based systems. Such advancements would not only provide a sustainable source of these complex molecules but also enable the generation of novel analogs with potentially improved pharmacological properties. The detailed experimental protocols provided herein offer a practical guide for researchers embarking on the isolation and characterization of novel indole alkaloids from natural sources.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Rauvoyunine C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the chemical stability, degradation pathways, and biological mechanism of action of Rauvoyunine C is not extensively available in public literature. The sections on these topics are based on the general properties of related indole alkaloids and established principles of pharmaceutical stability testing. This guide is intended for research and informational purposes only.

Core Chemical Properties

This compound is a complex indole alkaloid. Its fundamental chemical and physical properties are summarized below.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆N₂O₉ | |

| Molecular Weight | 592.65 g/mol | |

| Melting Point | 173-175°C (in acetone) | |

| Boiling Point (Predicted) | 685.7 ± 55.0°C | |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.97 ± 0.40 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| CAS Number | 1211543-01-9 |

Chemical Stability and Degradation

Predicted Stability Profile

-

Hydrolytic Stability: The ester linkages in this compound are likely susceptible to hydrolysis under both acidic and basic conditions. This would

Unveiling the Cytotoxic Mechanism of Rauvoyunine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. Preliminary research has identified its potential as a cytotoxic agent, showing inhibitory effects against a panel of human tumor cell lines. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, focusing on its cytotoxic activity. The information presented herein is based on the available scientific literature and is intended to serve as a foundational resource for further research and development.

Core Mechanism of Action: Cytotoxicity

The primary mechanism of action attributed to this compound is its cytotoxicity against cancer cells. In vitro studies have demonstrated that this compound exhibits dose-dependent growth inhibition against various human tumor cell lines. While the precise molecular targets and signaling pathways have not been fully elucidated, the available data suggest that this compound interferes with cellular processes essential for cancer cell proliferation and survival.

Quantitative Data Presentation

The cytotoxic activity of this compound was evaluated against five human tumor cell lines. The results, expressed as IC50 values (the concentration at which 50% of cell growth is inhibited), are summarized in the table below. Cisplatin, a well-established chemotherapeutic agent, was used as a positive control.

| Cell Line | Cancer Type | This compound (IC50 in µM) | Cisplatin (IC50 in µM) |

| HL-60 | Promyelocytic Leukemia | 8.5 | 6.4 |

| SMMC-7721 | Hepatocellular Carcinoma | 25.4 | 12.6 |

| A-549 | Lung Cancer | 29.6 | 18.3 |

| MCF-7 | Breast Cancer | 21.3 | 16.5 |

| SW480 | Colon Cancer | > 40 | 19.7 |

Experimental Protocols

The in vitro cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Plating: Human tumor cell lines were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 72 hours.

-

Cell Fixation: The supernatant was discarded, and the cells were fixed with 100 µL of 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Washing: The plates were washed five times with distilled water and then air-dried.

-

Staining: 100 µL of 0.4% SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.

-

Removal of Unbound Dye: The plates were washed five times with 1% acetic acid and air-dried.

-

Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The optical density (OD) was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from dose-response curves.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized cytotoxic mechanism and the experimental workflow for the SRB assay.

Caption: Generalized cytotoxic signaling pathway leading to apoptosis.

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Unveiling the Bioactivity of Novel Compounds: A Technical Guide to Screening Rauvoyunine C

For Immediate Release

Shanghai, China – November 21, 2025 – In the quest for novel therapeutics, natural products remain a vital source of chemical diversity and biological activity. Rauvoyunine C, a lesser-studied indole alkaloid, presents an intriguing candidate for comprehensive biological activity screening. This technical guide outlines a recommended workflow for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of this compound. This document provides a framework for data presentation, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Due to the limited publicly available data on the specific biological activities of this compound, this guide presents a generalized yet robust strategy for the initial screening of a novel natural product compound. The methodologies and pathways described are foundational in the field of drug discovery and are broadly applicable.

Data Presentation: A Framework for Quantitative Analysis

Clear and concise data presentation is paramount for comparative analysis and decision-making in drug development. All quantitative data from the proposed screening cascade should be summarized in structured tables. Below are templates for presenting data from primary screening assays.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Method | Reference Compound (IC₅₀, µM) |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | Doxorubicin | |

| A549 | Lung Carcinoma | SRB Assay | Cisplatin | |

| U87 | Glioblastoma | CellTiter-Glo | Temozolomide | |

| HepG2 | Hepatocellular Carcinoma | Resazurin Assay | Sorafenib |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Method | Reference Compound (MIC, µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | Vancomycin | ||

| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | Gentamicin | ||

| Candida albicans | Fungi | Broth Microdilution | Fluconazole |

Table 3: Enzyme Inhibition and Receptor Binding Assays for this compound

| Target | Assay Type | IC₅₀ / Kᵢ (nM) | Method | Reference Compound (IC₅₀ / Kᵢ, nM) |

| COX-2 | Enzyme Inhibition | Fluorometric Assay | Celecoxib | |

| Acetylcholinesterase | Enzyme Inhibition | Ellman's Method | Donepezil | |

| µ-opioid Receptor | Receptor Binding | Radioligand Binding | Morphine |

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the bedrock of reliable scientific findings. The following are standard methodologies for the initial screening of a compound like this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and is a common method for screening anticancer drugs.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the desired turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes with no drug) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS.

-

Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Absorbance Reading: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound.

Visualizing the Path Forward: Signaling Pathways and Workflows

Understanding the logical flow of experiments and the potential molecular pathways a compound might modulate is crucial. Graphviz diagrams are provided to illustrate these concepts.

Should initial screening reveal anti-inflammatory activity, a key pathway to investigate is the NF-κB signaling cascade, a central regulator of inflammation.

If anticancer activity is observed, a common mechanism involves the induction of apoptosis. The PI3K/Akt signaling pathway is a critical regulator of cell survival and a frequent target for anticancer drugs.

This guide provides a foundational strategy for the systematic evaluation of this compound. The successful execution of these assays will generate the critical data necessary to determine the therapeutic potential of this and other novel compounds, paving the way for further preclinical and clinical development.

In Vitro Cytotoxicity of Rauvoyunine C Against Cancer Cell Lines: A Methodological and Data Presentation Framework

Absence of Specific Data for Rauvoyunine C

An extensive review of published scientific literature reveals a significant gap in the understanding of the potential anticancer properties of this compound. As of the current date, there is no available data on its in vitro cytotoxicity against cancer cell lines, including critical metrics such as IC50 values and the underlying mechanisms of action. Consequently, this document serves as a comprehensive methodological framework, designed for researchers, scientists, and drug development professionals, outlining the standard procedures and data presentation formats that would be employed in the investigation of a novel compound like this compound.

Data Presentation: A Template for Cytotoxicity Summarization

In a typical study investigating the cytotoxic effects of a novel compound, the quantitative data, primarily the half-maximal inhibitory concentration (IC50) values, are presented in a clear and structured tabular format. This allows for a straightforward comparison of the compound's potency across various cancer cell lines and against a positive control.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available | Insert value |

| A549 | Lung Carcinoma | 48 | Data not available | Insert value |

| HeLa | Cervical Carcinoma | 48 | Data not available | Insert value |

| HepG2 | Hepatocellular Carcinoma | 48 | Data not available | Insert value |

| HCT116 | Colon Carcinoma | 48 | Data not available | Insert value |

Experimental Protocols: A Guide to Methodologies

The following sections detail the standard experimental protocols that would be utilized to assess the in vitro cytotoxicity of a compound such as this compound.

Cell Lines and Culture Conditions

A panel of human cancer cell lines, representing a variety of cancer types, would be selected for the study. These cell lines are typically obtained from a reputable cell bank such as the American Type Culture Collection (ATCC). The cells would be maintained in a specific growth medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the test compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin) are also included.

-

Incubation: The plates are incubated for a predetermined period, usually 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Experimental and Logical Frameworks

Diagrams are essential for visualizing complex experimental workflows and signaling pathways. The following are examples of how such diagrams would be constructed using the DOT language for Graphviz.

Preliminary Pharmacological Profile of Rauvoyunine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C, a picraline-type indole alkaloid isolated from the medicinal plant Rauvolfia yunnanensis, has emerged as a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently available preliminary pharmacological data on this compound. The primary focus is on its cytotoxic effects against various human cancer cell lines. This document summarizes the quantitative data, details the experimental methodologies used in the initial studies, and provides visualizations of the experimental workflow. Due to the limited research, this guide also briefly touches upon the broader context of the pharmacological activities of related picraline-type alkaloids to offer potential avenues for future investigation. At present, specific mechanisms of action and signaling pathways for this compound have not been elucidated in published literature.

Introduction

This compound is a natural product belonging to the extensive family of indole alkaloids. It was first isolated from the aerial parts of Rauvolfia yunnanensis, a plant traditionally used in Chinese medicine. The chemical structure of this compound was elucidated through extensive spectroscopic analysis. Initial pharmacological screening has focused on its potential as an anticancer agent, with preliminary studies evaluating its in vitro cytotoxicity. This guide aims to consolidate the existing, albeit limited, pharmacological data on this compound to support further research and development efforts.

Pharmacological Data: In Vitro Cytotoxicity

The only pharmacological data currently available for this compound is from an in vitro cytotoxicity screening against a panel of five human cancer cell lines. The study, conducted by Gao et al. (2011), evaluated the inhibitory effects of this compound on the proliferation of these cell lines.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against the tested human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HL-60 | Promyelocytic Leukemia | > 40 |

| SMMC-7721 | Hepatocellular Carcinoma | > 40 |

| A-549 | Lung Carcinoma | > 40 |

| MCF-7 | Breast Adenocarcinoma | > 40 |

| SW480 | Colon Adenocarcinoma | > 40 |

Data extracted from the study by Gao et al. (2011). It is important to note that the study reported no significant cytotoxic activity for this compound at the concentrations tested, with all IC₅₀ values being greater than 40 μM.

Experimental Protocols

The following section details the methodology employed for the in vitro cytotoxicity evaluation of this compound.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound was determined using a standard colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

Protocol Details:

-

Cell Seeding: The human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) were cultured in appropriate media and seeded into 96-well microplates at a predetermined density.

-

Compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells containing the vehicle solvent were also included.

-

Incubation: The plates were incubated for a standard period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution was added to each well.

-

Formazan Formation: The plates were incubated for a further few hours to allow viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength typically around 570 nm.

-

Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Mechanism of Action and Signaling Pathways (Hypothetical)

As of the current literature, there are no published studies investigating the specific mechanism of action or the signaling pathways modulated by this compound. The preliminary cytotoxicity data suggests a lack of potent, direct cytotoxic effects on the tested cancer cell lines.

However, considering its classification as a picraline-type indole alkaloid, potential avenues for future research into its mechanism of action could be guided by the activities of other members of this structural class. Some picraline alkaloids have been reported to interact with various biological targets, although these are not directly established for this compound. A hypothetical logical relationship for investigating the mechanism of action is presented below.

Future Directions

The preliminary pharmacological profile of this compound is currently limited to its in vitro cytotoxicity. To build a comprehensive understanding of its therapeutic potential, the following areas of research are recommended:

-

Broader Cytotoxicity Screening: Evaluation against a more extensive and diverse panel of cancer cell lines, including those from different tissues and with various genetic backgrounds.

-

Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways affected by this compound, even in the absence of potent cytotoxicity. This could involve assays for effects on cell cycle progression, apoptosis, angiogenesis, and other cancer hallmarks.

-

Exploration of Other Pharmacological Activities: Given the diverse bioactivities of alkaloids from Rauvolfia species, this compound should be screened for other potential therapeutic effects, such as antimicrobial, anti-inflammatory, and neuropharmacological activities.

-

In Vivo Studies: Should promising in vitro activity be identified, subsequent evaluation in preclinical animal models will be crucial to determine its efficacy, pharmacokinetics, and safety profile.

Conclusion

This compound is a picraline-type indole alkaloid with a currently limited pharmacological profile. The initial in vitro screening has not demonstrated significant cytotoxic activity against the five tested human cancer cell lines. This guide provides the available data and the experimental context for these findings. Significant further research is required to elucidate the full pharmacological profile of this compound and to determine if it holds therapeutic potential in oncology or other disease areas. The provided frameworks for experimental design and mechanistic investigation are intended to guide these future research endeavors.

Spectroscopic Elucidation of Rauvoyunine C: A Technical Guide

Introduction to Ajmaline-Type Alkaloids

Ajmaline and its analogues are complex indole alkaloids isolated from plants of the Rauwolfia species. These compounds exhibit a rigid hexacyclic molecular framework and are of significant interest due to their pharmacological activities, particularly their antiarrhythmic properties. The structural elucidation of these molecules relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data of Ajmaline

The following tables summarize the ¹H and ¹³C NMR spectral data for ajmaline, along with its key mass spectrometry fragments. This data is crucial for the structural confirmation and identification of ajmaline and related compounds.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for Ajmaline (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 1.85 | m | |

| 3 | 3.20 | m | |

| 5α | 2.95 | m | |

| 5β | 2.50 | m | |

| 6α | 2.10 | m | |

| 6β | 1.65 | m | |

| 8 | 3.15 | m | |

| 9-H | 7.45 | d | 7.5 |

| 10-H | 7.08 | t | 7.5 |

| 11-H | 7.15 | t | 7.5 |

| 12-H | 7.25 | d | 7.5 |

| 14α | 1.95 | m | |

| 14β | 1.40 | m | |

| 15 | 2.80 | m | |

| 16 | 2.60 | m | |

| 17-OH | 4.43 | br s | |

| 19 | 1.25 | m | |

| 20 | 2.20 | m | |

| 21-H | 4.26 | d | 9.0 |

| N(1)-H | 8.10 | s | |

| N(4)-CH₃ | 2.70 | s |

Table 2: ¹³C NMR Spectroscopic Data for Ajmaline [1]

| Position | Chemical Shift (δ, ppm) |

| 2 | 68.1 |

| 3 | 49.5 |

| 5 | 53.8 |

| 6 | 21.7 |

| 7 | 53.1 |

| 8 | 134.5 |

| 9 | 121.5 |

| 10 | 119.8 |

| 11 | 128.2 |

| 12 | 110.9 |

| 13 | 142.9 |

| 14 | 33.5 |

| 15 | 34.8 |

| 16 | 40.2 |

| 17 | 76.5 |

| 18 | 18.2 |

| 19 | 32.1 |

| 20 | 42.5 |

| 21 | 91.8 |

| N(4)-CH₃ | 43.9 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule, while tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for Ajmaline

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 327.2072 | 327.2070 |

Table 4: Key MS/MS Fragmentation Data for Ajmaline

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 327.2 | 184.1 | Retro-Diels-Alder fragmentation of the C-ring |

| 327.2 | 144.1 | Cleavage of the E-ring |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of NMR and mass spectrometry data for an ajmaline-type alkaloid.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified alkaloid.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Processing: Apply a line broadening factor of 1-2 Hz. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

-

-

2D NMR Experiments (COSY, HSQC, HMBC):

-

Utilize standard pulse programs for COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments to aid in the complete assignment of all proton and carbon signals.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of the purified alkaloid in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5-95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Acquisition Mode:

-

MS Scan: Acquire full scan data from m/z 100-1000.

-

MS/MS (Data-Dependent Acquisition): Select the top 3-5 most intense ions from the full scan for fragmentation. Use a collision energy ramp to obtain informative fragment spectra.

-

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product.

Caption: Experimental workflow for natural product spectroscopic analysis.

References

Unraveling the Enigma: A Technical Guide on the Putative Molecular Targets of Rauvoyunine C

For Immediate Release

Shanghai, China – November 21, 2025 – Despite extensive investigation into the rich phytochemical landscape of Rauvolfia yunnanensis, the specific molecular targets and mechanisms of action for many of its constituent alkaloids remain largely uncharacterized. This in-depth technical guide addresses the current state of knowledge regarding Rauvoyunine C, an alkaloid isolated from this plant species. After a thorough review of publicly available scientific literature, it is evident that the molecular targets of this compound have not yet been elucidated.

Currently, there is a significant gap in the scientific literature concerning the biological activities and molecular interactions of this compound. While other alkaloids from the Rauvolfia genus, such as reserpine, have well-documented pharmacological effects, particularly on the central nervous and cardiovascular systems, similar detailed studies for this compound are not present in the accessible scientific domain.

This guide is intended for researchers, scientists, and drug development professionals who are interested in the therapeutic potential of novel natural products. The absence of data on this compound highlights a promising area for future research and discovery.

Current Research Landscape

A comprehensive search of scientific databases has revealed no published studies that specifically identify the molecular targets of this compound. While research on the total alkaloid extracts of Rauvolfia yunnanensis has indicated potential biological activities, such as immunosuppressive and antimicrobial effects, the individual contributions of its numerous alkaloids, including this compound, have not been delineated.

One study focusing on the bioactivity-guided isolation of immunosuppressive monoterpenoid indole alkaloids from Rauvolfia yunnanensis did not explicitly name this compound among the compounds tested for T-cell proliferation inhibition. This underscores the nascent stage of research into this particular natural product.

Future Directions and Opportunities

The lack of information on this compound presents a compelling opportunity for novel research initiatives. The following experimental avenues could provide the foundational knowledge required to understand its therapeutic potential.

Experimental Workflow for Target Identification

To elucidate the putative molecular targets of this compound, a systematic, multi-pronged approach is recommended. The following workflow outlines a potential research strategy:

Caption: A proposed experimental workflow for the identification and validation of molecular targets for this compound.

Concluding Remarks

The study of this compound is a greenfield area in natural product chemistry and pharmacology. The lack of existing data presents a unique opportunity for researchers to make foundational discoveries. The application of modern drug discovery technologies, as outlined in the proposed workflow, will be instrumental in uncovering the molecular targets of this enigmatic alkaloid and paving the way for the potential development of new therapeutic agents. This guide serves as a call to action for the scientific community to explore the untapped potential of this compound.

Rauvoyunine C: An Unexplored Frontier in Structure-Activity Relationship Studies

Despite its intriguing complex structure as an alkaloid isolated from Rauvolfia yunnanensis, Rauvoyunine C remains a molecule with an unwritten chapter in the field of medicinal chemistry. A thorough investigation of scientific literature and chemical databases reveals a significant gap in the knowledge regarding its structure-activity relationship (SAR).

Currently, publicly available information on this compound is predominantly limited to its basic chemical identifiers. The compound is cataloged with the CAS number 1211543-01-9 and a molecular formula of C32H36N2O9[1]. It is classified as an alkaloid, a class of naturally occurring organic compounds that often exhibit potent physiological effects[2].

Without experimental data on analogs and their corresponding biological endpoints, the creation of quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows is not feasible. The scientific community has yet to explore the therapeutic potential of this compound, leaving its pharmacological profile and the structure-activity relationships that govern it as an open area for future investigation.

Further research, beginning with the total synthesis of this compound and the subsequent generation of a library of analogs for biological screening, would be the necessary first steps to unlock the potential of this complex natural product and to begin to understand its structure-activity landscape. Until such studies are undertaken, this compound will remain a molecule of interest primarily for its chemical structure rather than its biological function.

References

Navigating the Alkaloids of Rauvolfia yunnanensis: A Technical Review of Bioactive Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of the chemical and biological properties of alkaloids isolated from Rauvolfia yunnanensis. While the initial focus of this review was "Rauvoyunine C," a thorough examination of primary scientific literature reveals a notable scarcity of published biological data for a compound specifically identified by this name. Chemical supplier databases list "this compound" with the CAS number 1211543-01-9 and the synonym 11-Methoxyburnamine 17-O-3',4',5'-trimethoxybenzoate. However, key bioactivity-guided studies of Rauvolfia yunnanensis do not feature this compound among the isolated and tested alkaloids.

Conversely, significant research has been conducted on other monoterpenoid indole alkaloids from this plant, revealing promising immunosuppressive and antimicrobial activities. This guide will focus on these well-characterized compounds, presenting available quantitative data, detailed experimental methodologies, and relevant biological pathways to provide a valuable resource for researchers in the field.

Chemical and Physical Properties of this compound

Despite the lack of extensive biological studies, the fundamental chemical and physical properties of this compound are available from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 1211543-01-9 | N/A |

| Molecular Formula | C₃₂H₃₆N₂O₉ | N/A |

| Molecular Weight | 592.65 g/mol | N/A |

| Melting Point | 173-175°C (in acetone) | [1] |

| Boiling Point (Predicted) | 685.7 ± 55.0 °C | [1] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.97 ± 0.40 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Appearance | Powder | [1] |

Biological Activities of Alkaloids from Rauvolfia yunnanensis

Research into the extracts of Rauvolfia yunnanensis has led to the isolation and characterization of numerous monoterpenoid indole alkaloids with significant biological activities. The primary areas of investigation have been immunosuppression and antimicrobial effects.

Immunosuppressive Activity

A key study involving bioactivity-guided isolation identified several alkaloids with the ability to inhibit T cell proliferation. The total alkaloid extracts of Rauvolfia yunnanensis showed promising immunosuppressive activity, prompting further investigation into its individual components.[2]

Table 1: Immunosuppressive Activity of Alkaloids from Rauvolfia yunnanensis

| Compound | IC₅₀ (µM) on T cell proliferation |

| 11-hydroxyburnamine | 5.9 |

| Reserpine | 5.0 |

Data sourced from Li et al., 2019.[2]

Antimicrobial Activity

In addition to immunosuppressive effects, alkaloids from Rauvolfia yunnanensis have demonstrated potent antimicrobial properties. A study focusing on this activity led to the isolation of two new monoterpenoid indole alkaloids, 3-hydroxylochnerine and 10-hydroxyvinorine, which exhibited significant activity against both Gram-positive and Gram-negative bacteria.[3]

Table 2: Antimicrobial Activity of Alkaloids from Rauvolfia yunnanensis

| Compound | Test Organism | MIC (µg/mL) |

| 3-hydroxylochnerine | Bacillus subtilis | >250 |

| Escherichia coli | 12.5 | |

| Staphylococcus aureus | 50 | |

| Candida albicans | >100 | |

| 10-hydroxyvinorine | Bacillus subtilis | 12.5 |

| Escherichia coli | 50 | |

| Staphylococcus aureus | >100 | |

| Candida albicans | >250 | |

| Berberine (Control) | Bacillus subtilis | 12.5 |

| Escherichia coli | 12.5 | |

| Staphylococcus aureus | 12.5 | |

| Fluconazole (Control) | Candida albicans | 3.9 |

Data sourced from Hao et al., 2022.[3]

Experimental Protocols

T Cell Proliferation Assay

The immunosuppressive activity of the isolated alkaloids was assessed using a T cell proliferation assay. This method evaluates the ability of a compound to inhibit the proliferation of T lymphocytes stimulated by a mitogen.

Methodology:

-

Cell Isolation: Splenic lymphocytes are isolated from BALB/c mice.

-

Cell Culture: The isolated lymphocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Stimulation: T cell proliferation is induced by the addition of Concanavalin A (ConA) at a final concentration of 5 µg/mL.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds.

-

Incubation: The culture plates are incubated for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Proliferation Assessment: Cell proliferation is measured using the MTT assay. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Assay (Broth Microdilution Method)

The antimicrobial activity of the isolated compounds was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

-

Bacterial Strains: The following strains are used: Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 6538), and Candida albicans (ATCC 10231).

-

Culture Medium: Mueller-Hinton broth is used for bacterial strains, and Sabouraud dextrose broth is used for the fungal strain.

-

Inoculum Preparation: Bacterial and fungal suspensions are prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in the respective broth in a 96-well microtiter plate.

-

Inoculation: The prepared inoculum is added to each well containing the diluted compounds.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Controls: Berberine is used as a positive control for bacteria, and fluconazole is used as a positive control for the fungus.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which the alkaloids of Rauvolfia yunnanensis exert their immunosuppressive and antimicrobial effects are not yet fully elucidated in the reviewed literature. However, the inhibition of T cell proliferation by compounds like 11-hydroxyburnamine and reserpine suggests an interference with T cell activation signaling cascades.

T cell activation is a complex process initiated by the T cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC). This initial signal is followed by co-stimulatory signals, leading to a downstream signaling cascade involving multiple kinases and transcription factors, ultimately resulting in cytokine production and cell proliferation. The inhibitory effects of the tested alkaloids could potentially occur at various points in this pathway.

References

Methodological & Application

Application Note: Quantitative Determination of Rauvoyunine C using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of Rauvoyunine C in various sample matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended as a starting point and may require optimization for specific applications and sample types.

Introduction

This compound is an alkaloid of interest with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development processes. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1][2] This application note outlines a robust RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for method development.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Detector | UV-Vis or Photodiode Array (PDA) Detector |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4] |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |

| Gradient | See Table 2 for a typical gradient elution program |

| Flow Rate | 1.0 mL/min[3][4] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C[5] |

| Detection Wavelength | To be determined by UV scan of this compound (typically 200-400 nm) |

Table 2: Gradient Elution Program

| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water |

| 0 | 10 | 90 |

| 20 | 90 | 10 |

| 25 | 90 | 10 |

| 26 | 10 | 90 |

| 30 | 10 | 90 |

Reagents and Standards

-

This compound reference standard: Purity >98%

-

Acetonitrile: HPLC grade

-

Formic Acid: LC-MS grade

-

Water: Deionized or HPLC grade

-

Methanol: HPLC grade[1]

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

Sample Preparation

The sample preparation method will vary depending on the matrix. General guidelines are provided below. It is crucial to ensure that the sample is free of particulate matter before injection to prevent column blockage.[1]

-

Plant Material:

-

Grind the dried plant material to a fine powder.

-

Extract a known amount of the powder with methanol using sonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injection.[1]

-

-

Biological Fluids (Plasma/Serum):

-

Solid Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed. The choice of SPE cartridge will depend on the physicochemical properties of this compound.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4][8] The following validation parameters should be assessed:

Table 3: Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | A calibration curve should be plotted, and the correlation coefficient (r²) should be >0.999.[4] |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery should be within 98-102%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | The relative standard deviation (RSD) should be <2%.[9] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on a signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results should be obtained with minor changes in flow rate, temperature, and mobile phase composition.[9] |

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 4: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Correlation Coefficient (r²) | [Insert Value] |

Table 5: Accuracy and Precision Data

| Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Accuracy (%) | Precision (RSD, %) |

| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |

| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] |

| High QC | [Insert Data] | [Insert Data] | [Insert Data] |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantification of this compound. Proper method validation is essential to ensure that the results are accurate and precise for the intended application. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

- 1. greyhoundchrom.com [greyhoundchrom.com]

- 2. wjpmr.com [wjpmr.com]

- 3. QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Development and validation of a useful HPLC-UV method for quantification of total and phosphorylated-ribavirin in blood and erythrocytes of HCV+ patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 9. pharmtech.com [pharmtech.com]

Application Notes & Protocols: Extraction and Purification of Rauvoyunine C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for extracting and purifying Rauvoyunine C, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis[1]. The following protocols are generalized methodologies based on established principles of natural product chemistry and may require optimization for specific laboratory conditions and starting material characteristics.

Part 1: Extraction of this compound from Rauvolfia yunnanensis

This section outlines the protocol for the initial extraction of this compound from dried plant material.

Experimental Protocol: Solvent Extraction

-

Material Preparation :

-

Air-dry the aerial parts (leaves and stems) of Rauvolfia yunnanensis in the shade to prevent degradation of phytochemicals.

-

Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

-

-

Maceration :

-

Filtration and Concentration :

-

After 48 hours, filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the plant residue.

-

Repeat the maceration process with fresh 95% ethanol on the plant residue for a total of six cycles to maximize the yield of alkaloids[1].

-

Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

-

-

Solvent Partitioning :

-

Suspend the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning by successively extracting the aqueous suspension with ethyl acetate (EtOAc) (e.g., 6 x 1 L)[1]. This step separates compounds based on their polarity, with this compound expected to partition into the organic phase.

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the crude EtOAc extract containing this compound.

-

Illustrative Quantitative Data for Extraction

| Parameter | Value | Notes |

| Starting Plant Material (dried) | 1.0 kg | Aerial parts of R. yunnanensis |

| Extraction Solvent | 95% Ethanol | 6 cycles of 10 L each[1] |

| Maceration Time per Cycle | 48 hours | At room temperature |

| Partitioning Solvent | Ethyl Acetate | 6 cycles of 1 L each[1] |

| Approximate Yield of Crude EtOAc Extract | 50 g | From 1.0 kg of dried plant material[1] |

Part 2: Purification of this compound

The crude extract is a complex mixture of various phytochemicals. A multi-step chromatographic approach is necessary for the isolation of pure this compound.

Experimental Protocol: Multi-Step Column Chromatography

-

Silica Gel Column Chromatography (Initial Fractionation) :

-

Column Preparation : Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column. The amount of silica gel should be about 20-100 times the weight of the crude extract[2].

-

Sample Loading : Dissolve the crude EtOAc extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column[3].

-

Elution : Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane-EtOAc) and gradually increasing the proportion of the more polar solvent (e.g., from 100% hexane to 100% EtOAc, followed by EtOAc-methanol).

-

Fraction Collection : Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling : Combine fractions with similar TLC profiles.

-

-

Alumina Column Chromatography (Secondary Fractionation) :

-

Select the pooled fractions from the silica gel column that are enriched in this compound for further purification on an alumina column.

-

Follow a similar procedure as for the silica gel column, but use neutral alumina as the stationary phase. The elution can be carried out with a suitable solvent system, such as a gradient of chloroform-methanol.

-

-

Sephadex LH-20 Gel Filtration Chromatography (Size Exclusion) :

-

For further purification, subject the this compound-rich fractions to size exclusion chromatography using a Sephadex LH-20 column.

-

Use an appropriate solvent, such as methanol, as the mobile phase. This step helps in removing impurities of different molecular sizes.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing) :

-

For obtaining high-purity this compound, a final purification step using preparative reverse-phase HPLC is recommended.

-

Column : A C18 column is typically used for the separation of alkaloids[4].

-

Mobile Phase : A gradient of acetonitrile in water (often with a modifier like triethylammonium bicarbonate buffer) is a common mobile phase system[4].

-

Detection : Monitor the elution at a suitable UV wavelength (e.g., 260-298 nm)[4].

-

Collect the peak corresponding to this compound.

-

Illustrative Quantitative Data for Purification

| Purification Step | Stationary Phase | Mobile Phase (Illustrative Gradient) | Input Amount (g) | Output Amount (mg) | Purity (%) |

| Silica Gel Chromatography | Silica Gel (200-300 mesh) | Hexane-EtOAc (100:0 to 0:100) | 50 | 1500 | ~40-50 |

| Alumina Chromatography | Neutral Alumina | Chloroform-Methanol (100:0 to 90:10) | 1.5 | 500 | ~70-80 |

| Sephadex LH-20 | Sephadex LH-20 | 100% Methanol | 0.5 | 200 | ~90-95 |

| Preparative HPLC | C18 | Acetonitrile-Water (gradient) | 0.2 | 150 | >98 |

Part 3: Crystallization of this compound

Crystallization can be employed to obtain highly pure, crystalline this compound, which is ideal for structural elucidation and as a reference standard.

Experimental Protocol: Crystallization

-

Solvent Selection :

-

Dissolve the purified this compound (>98% purity) in a minimal amount of a suitable solvent (e.g., methanol, acetone, or a mixture) at a slightly elevated temperature to ensure complete dissolution.

-

The choice of solvent is critical and may require screening of several solvents and solvent systems.

-

-

Slow Evaporation/Cooling :

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

-

Alternatively, the saturated solution can be slowly cooled to induce crystallization[5][6]. For instance, after preparing the solution at room temperature (~20°C), the temperature can be gradually lowered by 1-2°C per week[5].

-

-

Crystal Harvesting :

-

Once crystals have formed, carefully decant the mother liquor.

-

Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Dry the crystals under vacuum.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Column chromatography - Wikipedia [en.wikipedia.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Crystallization and Solvent Exchange | Neutron Science at ORNL [neutrons.ornl.gov]

- 6. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Rauvoyunine C Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies and detailed experimental protocols applicable to the synthesis of analogs of Rauvoyunine C, a sarpagine-type indole alkaloid. While specific literature on the synthesis of this compound analogs is limited, this document outlines established and effective methodologies for the construction of the core sarpagine scaffold and related polycyclic indole alkaloids. These approaches can be adapted to produce a variety of this compound derivatives for further investigation in drug discovery and development.

Introduction to this compound and Rationale for Analog Synthesis